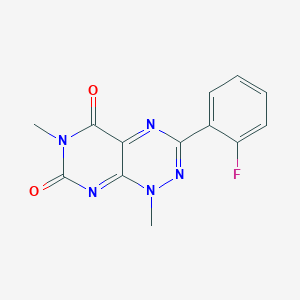

Anticancer agent 188

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FN5O2 |

|---|---|

Molecular Weight |

287.25 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C13H10FN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-5-3-4-6-8(7)14/h3-6H,1-2H3 |

InChI Key |

IXBZXPNSKYJPBM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3F)C |

Origin of Product |

United States |

Foundational & Exploratory

C188-9: A Deep Dive into STAT3 Inhibition and Its Downstream Consequences

For Immediate Release

This technical guide provides an in-depth analysis of C188-9, a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is intended for researchers, scientists, and drug development professionals. This document details the STAT3 signaling pathway, the specific mechanism of C188-9's inhibitory action, its downstream cellular and molecular effects, and relevant experimental data and protocols.

The STAT3 Signaling Pathway: A Critical Oncogenic Hub

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] The canonical STAT3 signaling pathway is a tightly regulated cascade initiated by the binding of cytokines (e.g., IL-6) and growth factors (e.g., EGF) to their corresponding cell surface receptors.[2][3] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs).[4]

Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for latent STAT3 monomers present in the cytoplasm.[3] Upon recruitment, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers (or heterodimers with other STAT proteins) through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.

These activated STAT3 dimers translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Persistent or constitutive activation of the STAT3 pathway is a hallmark of many human cancers, where it drives the expression of genes involved in tumor progression, metastasis, immune evasion, and resistance to apoptosis.

C188-9: Mechanism of Action

C188-9 (also known as TTI-101) is an orally bioavailable, binaphthol-sulfonamide-based small-molecule inhibitor designed to directly target STAT3. Its mechanism of action is highly specific. C188-9 binds with high affinity to the phosphotyrosyl peptide-binding site within the Src homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of activated STAT3 monomers, a prerequisite for nuclear translocation and DNA binding.

By occupying this critical binding pocket, C188-9 competitively inhibits the interaction between a phosphorylated STAT3 monomer and the SH2 domain of another, effectively preventing the formation of functional STAT3 dimers. This blockade occurs downstream of JAK-mediated phosphorylation. Consequently, C188-9 impedes the nuclear translocation of STAT3 and prevents it from binding to the promoters of its target genes, thereby inhibiting STAT3-mediated gene expression. Notably, C188-9 does not inhibit the activity of upstream kinases such as JAK or Src.

Downstream Effects of C188-9 Mediated STAT3 Inhibition

By blocking the STAT3 signaling cascade, C188-9 elicits a range of antitumor effects across various cancer models. These effects are a direct consequence of downregulating STAT3 target genes involved in oncogenesis.

-

Inhibition of Cell Proliferation and Growth: C188-9 significantly inhibits cell growth in cancer cell lines with constitutively active STAT3, such as in head and neck squamous cell carcinoma (HNSCC) and acute myeloid leukemia (AML). This is often accompanied by cell cycle arrest, typically at the G0/G1 phase.

-

Induction of Apoptosis: STAT3 promotes the expression of anti-apoptotic proteins. Inhibition by C188-9 leads to a decrease in these survival signals, thereby inducing programmed cell death (apoptosis) in cancer cells.

-

Impairment of Migration and Invasion: The metastatic potential of cancer cells is often linked to STAT3 activity. C188-9 has been shown to impair the migration and invasion capabilities of HNSCC cells in vitro.

-

Modulation of Gene Expression: Treatment with C188-9 alters the expression of a wide array of STAT3-regulated genes. In HNSCC xenografts, C188-9 downregulated genes involved in oncogenesis and radioresistance. Interestingly, due to the high similarity between the SH2 domains of STAT1 and STAT3, C188-9 can also inhibit STAT1, which may contribute to its overall effect on gene expression.

-

Reduction of Muscle Wasting (Cachexia): In a murine model of cancer cachexia, C188-9 preserved muscle mass by suppressing STAT3-mediated activation of the ubiquitin-proteasome system and caspase-3. It has also been shown to prevent thermal burn-induced skeletal muscle wasting.

-

Anti-inflammatory and Anti-fibrotic Effects: Beyond cancer, STAT3 is a key player in inflammation and fibrosis. C188-9 (TTI-101) is being investigated for idiopathic pulmonary fibrosis (IPF), where it is thought to inhibit the fibrotic processes driven by STAT3 activation.

Quantitative Data Summary

The efficacy of C188-9 has been quantified in various preclinical models. The tables below summarize key binding affinity and inhibitory concentration data.

Table 1: Binding Affinity and In Vitro Inhibitory Activity of C188-9

| Parameter | Value | Assay Method | Target/Cell Line | Reference |

| Kd | 4.7 ± 0.4 nM | Microscale Thermophoresis | STAT3 | |

| Ki | 136 nM | Not Specified | STAT3 SH2 Domain | |

| IC50 (pSTAT3) | 10.6 ± 0.7 µM | Western Blot | UM-SCC-17B (HNSCC) | |

| IC50 (pSTAT3) | 4-7 µM | Not Specified | AML Cell Lines | |

| IC50 (pSTAT3) | 8-18 µM | Not Specified | Primary AML Samples | |

| IC50 (Growth) | 3.2 µM | Anchorage-dependent | UM-SCC-17B (HNSCC) | |

| IC50 (Viability) | 11.27 µM | Cell Viability Assay | Huh7 (Hepatoma) | |

| EC50 (Apoptosis) | 6 µM to >50 µM | FACS (Annexin V) | AML Cells |

Table 2: In Vivo Efficacy of C188-9

| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |

| Nude Mice | HNSCC (UM-SCC-17B Xenograft) | 100 mg/kg | Intraperitoneal (IP), 5x/week | Prevented tumor growth | |

| Mice | Lewis Lung Carcinoma (Cachexia) | 12.5 mg/kg | Not Specified | Increased muscle fiber size | |

| Mice | Hepatic Pten Deletion | 100 mg/kg | Not Specified | Reduced hepatic steatosis and HCC development | |

| Mice | A549 Xenograft | 50 mg/kg | IP, 2x/day | Reduced tumor volume and weight by ~50% | |

| Mice | Thermal Burn Injury | 50 mg/kg | IP, every 24h | Reversed skeletal muscle atrophy |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of C188-9.

In Vitro STAT3 Phosphorylation Inhibition Assay

This protocol is based on methods used to assess the effect of C188-9 on constitutive pSTAT3 levels in HNSCC cell lines.

-

Cell Culture: UM-SCC-17B cells, known to have constitutively activated STAT3, are cultured in appropriate media until they reach 70-80% confluency.

-

Compound Treatment: Cells are treated with various concentrations of C188-9 (e.g., 0, 0.1, 0.3, 1, 3, 10, 30 µM) or a vehicle control (DMSO) for a specified duration, typically 24 hours.

-

Cell Lysis: After incubation, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.

-

The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated and normalized to the vehicle control to determine the IC₅₀ value.

Murine Xenograft Tumor Growth Study

This protocol outlines a typical in vivo efficacy study, as described for HNSCC xenografts.

-

Animal Model: Athymic nude mice (8-10 weeks old) are used.

-

Tumor Cell Implantation: UM-SCC-17B cells (e.g., 1.5 x 10⁶ cells suspended in a solution like Matrigel/PBS) are injected subcutaneously or orthotopically (e.g., into the tongue) of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 15-20 mm³). Mice are then randomized into treatment and control groups (typically 5-10 mice per group).

-

Treatment Administration:

-

C188-9 Group: Mice receive intraperitoneal (IP) injections of C188-9 at a specified dose (e.g., 100 mg/kg).

-

Vehicle Control Group: Mice receive IP injections of the vehicle solution (e.g., DMSO).

-

Treatment is administered on a defined schedule, such as five times a week.

-

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.

-

Endpoint and Analysis: The study concludes after a predetermined period or when tumors in the control group reach a specific size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for pSTAT3, RNA sequencing).

-

Statistical Analysis: Tumor growth curves are plotted, and statistical tests (e.g., Student's t-test) are used to compare the mean tumor volumes and weights between the treatment and control groups.

Clinical Development of TTI-101 (C188-9)

C188-9, under the name TTI-101, has advanced into clinical trials for various indications. A Phase I study in patients with advanced solid tumors found that TTI-101 was well-tolerated and demonstrated promising antitumor activity, with confirmed partial responses observed in patients with hepatocellular carcinoma, ovarian cancer, and gastric cancer. The recommended Phase II dose was established at 12.8 mg/kg/day. Active clinical trials are ongoing to evaluate TTI-101 as a monotherapy and in combination with other agents for hepatocellular carcinoma, pancreatic cancer, and head and neck cancer. Its potential in treating fibrotic diseases like idiopathic pulmonary fibrosis is also being explored.

References

Understanding the Molecular Targets of C188-9 in Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic driver in a significant portion of breast cancers, promoting proliferation, survival, and chemoresistance.[1][2] C188-9, a novel small-molecule inhibitor, has emerged as a promising therapeutic agent that directly targets STAT3.[3][4] This technical guide provides a comprehensive overview of the molecular targets of C188-9 in breast cancer, detailing its mechanism of action, effects on cancer cell lines, and preclinical efficacy. The information is compiled from peer-reviewed studies to support further research and drug development efforts in this area.

Introduction to C188-9

C188-9, also known as TTI-101, is an orally bioavailable, binaphthol-sulfonamide-based inhibitor of STAT3.[5] It was developed through a hit-to-lead optimization program based on the scaffold of its predecessor, C188. C188-9 exhibits improved potency and favorable pharmacokinetic properties, including good oral bioavailability and tumor concentration. Its primary mechanism of action involves the direct inhibition of STAT3, a transcription factor frequently found to be constitutively activated in various malignancies, including over 40% of breast cancers.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

C188-9 functions as a competitive inhibitor that targets the phosphotyrosyl peptide-binding site within the Src homology 2 (SH2) domain of the STAT3 protein. This binding event is crucial for the activation of STAT3. By occupying the SH2 domain, C188-9 sterically hinders the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby preventing its phosphorylation at the critical tyrosine 705 residue by Janus kinases (JAKs) and other upstream kinases like Src.

The inhibition of STAT3 phosphorylation prevents its subsequent homodimerization and translocation into the nucleus. As a result, STAT3 is unable to bind to the promoter regions of its target genes, leading to the downregulation of proteins involved in key cancer-promoting processes.

Signaling Pathway Diagram

Caption: Inhibition of the STAT3 signaling pathway by C188-9.

Molecular Targets and Downstream Effects

The inhibition of STAT3 activation by C188-9 leads to a cascade of downstream effects, primarily through the altered expression of STAT3 target genes. These genes are integral to cell proliferation, survival, and apoptosis.

Impact on Cell Cycle and Proliferation

One of the key downstream targets of STAT3 is the proto-oncogene c-Myc , a critical regulator of cell proliferation. Studies have shown that treatment with C188-9 leads to the downregulation of c-Myc mRNA levels in patient-derived primary breast cancer cells. This contributes to the observed reduction in cell viability and proliferation in various breast cancer cell lines.

Induction of Apoptosis

C188-9 promotes apoptosis in breast cancer cells by modulating the expression of proteins in the Bcl-2 family. Specifically, treatment with C188-9 results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 . The consequent increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the intrinsic apoptotic pathway.

Efficacy in Breast Cancer Models

The anti-cancer effects of C188-9 have been demonstrated in a variety of breast cancer models, including established cell lines and patient-derived xenografts.

In Vitro Studies

C188-9 has shown efficacy in reducing the viability of multiple breast cancer cell lines, including MDA-MB-231 (triple-negative), MCF7 (luminal A), SKBR3 (HER2-positive), and BT474 (luminal B). The compound also significantly decreases mammosphere formation efficiency (MSFE) in triple-negative breast cancer cell lines like SUM159 and BT549, indicating its potential to target cancer stem cells.

Table 1: In Vitro Efficacy of C188-9 in Breast Cancer Cell Lines

| Cell Line | Breast Cancer Subtype | Effect of C188-9 | Concentration | Reference |

| MDA-MB-231 | Triple-Negative | Reduced cell viability, inhibited pSTAT3 expression | 10 µM | |

| MCF7 | Luminal A | Reduced cell viability, inhibited pSTAT3 expression | Not specified | |

| SKBR3 | HER2-Positive | Reduced cell viability, inhibited pSTAT3 expression | Not specified | |

| BT474 | Luminal B | Reduced cell viability, inhibited pSTAT3 expression | Not specified | |

| SUM159 | Triple-Negative (Claudin-low) | Decreased mammosphere formation efficiency | 10 µM | |

| BT549 | Triple-Negative (Claudin-low) | Decreased mammosphere formation efficiency | 10 µM |

In Vivo Studies

In preclinical xenograft models using human breast cancer cells, C188-9 has demonstrated significant anti-tumor activity. In a chemoresistant triple-negative breast cancer xenograft model (BCM2665), the combination of C188-9 with docetaxel resulted in a significant decrease in tumor volume. Furthermore, C188-9 treatment, both alone and in combination with chemotherapy, led to a reduction in the tumor-initiating cell (TIC) population, as measured by markers such as CD44+/CD24- and ALDH activity. This translated to a significant improvement in recurrence-free survival.

Table 2: In Vivo Efficacy of C188-9 in Breast Cancer Xenograft Models

| Xenograft Model | Treatment | Key Findings | Reference |

| BCM2665 (Chemoresistant) | C188-9 (12.5 mg/kg) + Docetaxel | Significant decrease in tumor volume; Reduced TIC markers (ALDH+, CD44+/CD24-); Decreased mammosphere formation efficiency | |

| BCM2665 (Chemoresistant) | C188-9 (12.5 mg/kg) + High-dose Docetaxel | Four-fold improvement in 30-day recurrence-free survival compared to docetaxel alone | |

| MC1 (Chemosensitive) | C188-9 (12.5 mg/kg) + Docetaxel | Intermediate tumor growth inhibition compared to single agents |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets and efficacy of C188-9.

Cell Viability Assay (CCK8)

-

Cell Seeding: Plate breast cancer cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of C188-9 or vehicle control (e.g., DMSO) for a designated period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3, STAT3, c-Myc, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a thermocycler with specific primers for target genes (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating C188-9.

Conclusion and Future Directions

C188-9 is a potent and selective inhibitor of STAT3 with significant preclinical activity against various subtypes of breast cancer. Its ability to suppress proliferation, induce apoptosis, and target tumor-initiating cells makes it a compelling candidate for further clinical development. Future research should focus on identifying predictive biomarkers of response to C188-9 to enable patient stratification. Additionally, exploring rational combination therapies with other targeted agents or immunotherapies could further enhance its therapeutic potential in breast cancer treatment. The continued investigation of C188-9 and other STAT3 inhibitors holds great promise for improving outcomes for patients with breast cancer.

References

- 1. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration | springermedizin.de [springermedizin.de]

- 2. Constitutive activation of STAT3 in breast cancer cells: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

α-Glucosidase Inhibition by a Novel Antitumor Agent: A Technical Overview of Antitumor Agent-188 in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis for energy production, a phenomenon known as the "Warburg Effect."[1] α-Glucosidases are key enzymes in carbohydrate digestion and cellular glycoprotein processing.[2] Inhibition of these enzymes presents a promising strategy to disrupt cancer cell metabolism and progression.[3][4] This technical guide provides an in-depth analysis of "Antitumor Agent-188," a representative α-glucosidase inhibitor, and its role in cancer metabolism. While "Antitumor Agent-188" is a designation for a novel agent, this paper draws upon established data from potent α-glucosidase inhibitors to model its therapeutic potential and mechanisms of action.

Recent research has highlighted the potential of α-glucosidase inhibitors as anticancer agents.[4] These compounds can interfere with the altered glycosylation patterns in tumor cells, which are linked to malignancy and metastasis. By modulating glycoprotein synthesis, α-glucosidase inhibitors may disrupt the tumor microenvironment and inhibit cancer cell growth.

Mechanism of Action

Antitumor Agent-188 is a competitive inhibitor of α-glucosidase. It binds to the active site of the enzyme, preventing the hydrolysis of complex carbohydrates into glucose. This action leads to a reduction in the glucose supply available to cancer cells, thereby limiting their primary energy source. Furthermore, by inhibiting α-glucosidase, Antitumor Agent-188 can interfere with the proper folding and function of glycoproteins that are crucial for cancer cell signaling, adhesion, and metastasis.

Quantitative Data Summary

The efficacy of Antitumor Agent-188 is demonstrated by its potent inhibitory activity against α-glucosidase and its cytotoxic effects on various cancer cell lines. The following tables summarize the key quantitative data, drawing from representative studies on potent α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Representative Compounds

| Compound | IC50 (µM) | Inhibition Type | Reference Compound (IC50, µM) |

| Benzyl(3,4,5-trimethoxyphenyl)carbamate | 49.85 ± 0.10 | - | Acarbose (121.01 ± 12.18) |

| Biscoumarin Derivative 18 | 0.62 ± 0.01 | Competitive | Acarbose (93.63) |

| Biscoumarin Derivative 19 | 1.21 ± 0.16 | Competitive | Acarbose (93.63) |

| Antitumor Agent-188 (Projected) | < 1.0 | Competitive | Acarbose |

Data for representative compounds are sourced from published studies. The projected values for Antitumor Agent-188 are based on the performance of the most potent inhibitors.

Table 2: Cytotoxic Activity of Representative α-Glucosidase Inhibitors on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one | MDA-MB-453 (Breast Cancer) | 83.41 ± 1.61 |

| Trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one | A549 (Lung Cancer) | 110.69 ± 0.85 |

| Benzyl(3,4,5-trimethoxyphenyl)carbamate | HeLa (Cervical Cancer) | 138.74 ± 8.83 |

| Antitumor Agent-188 (Projected) | Various | < 100 |

Data for representative compounds are sourced from published studies. The projected cytotoxic activity of Antitumor Agent-188 is based on these findings.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of α-glucosidase inhibitors like Antitumor Agent-188.

In Vitro α-Glucosidase Inhibitory Assay

-

Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (pH 7.0). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Incubation: A solution of the test compound (e.g., Antitumor Agent-188) at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

-

Measurement: The reaction is allowed to proceed for a defined period, and the absorbance of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Ac - As) / Ac] * 100, where Ac is the absorbance of the control (enzyme and substrate without inhibitor) and As is the absorbance of the sample (enzyme, substrate, and inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Antitumor Agent-188) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The inhibition of α-glucosidase by Antitumor Agent-188 impacts several key signaling pathways in cancer cells. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflow for evaluating the agent.

Caption: Signaling pathway of Antitumor Agent-188.

Caption: Experimental workflow for evaluating Antitumor Agent-188.

Antitumor Agent-188, as a representative potent α-glucosidase inhibitor, holds significant promise as a novel therapeutic agent for cancer. By targeting a key metabolic vulnerability of cancer cells, it offers a distinct mechanism of action that can complement existing anticancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile. The methodologies and data presented in this guide provide a comprehensive framework for the continued development of α-glucosidase inhibitors in oncology.

References

Methodological & Application

Synthesis Protocol for the Potent Anticancer Agent 188 (Compound D43)

Introduction

Anticancer agent 188 (also known as compound D43) is a promising therapeutic candidate belonging to the 2-Aryl-[1][2]triazolo[1,5-a]pyridine class of compounds. It has demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. This document provides a detailed protocol for the chemical synthesis of this compound, its mechanism of action, and characterization data. This application note is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Mechanism of Action

This compound (D43) exerts its potent anticancer effects through a multi-faceted mechanism. Primarily, it inhibits DNA synthesis in cancer cells, leading to a halt in cellular replication.[1] This disruption of DNA synthesis subsequently triggers cell cycle arrest at the G2/M phase, preventing the cells from proceeding through mitosis.[1] Furthermore, the compound induces a state of oxidative stress within the cancer cells, characterized by an increase in reactive oxygen species (ROS). This elevation in ROS contributes to cellular damage and initiates the intrinsic apoptotic pathway. The induction of apoptosis, or programmed cell death, is a key factor in its therapeutic efficacy and is mediated by DNA damage.

Synthesis of this compound (Compound D43)

The synthesis of this compound, chemically named 2-(2-methyl-5-nitrophenyl)-7-nitro-triazolo[1,5-a]pyridine, is achieved through a two-step reaction sequence starting from commercially available reagents.

Step 1: Synthesis of 2-amino-4-nitropyridine (Intermediate 1)

A solution of 2-aminopyridine in concentrated sulfuric acid is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature.

Step 2: Synthesis of 2-(2-methyl-5-nitrophenyl)-7-nitro-triazolo[1,5-a]pyridine (Compound D43)

The intermediate 2-amino-4-nitropyridine is then reacted with 2-methyl-5-nitrobenzaldehyde in the presence of a catalyst and an oxidizing agent in a suitable solvent to yield the final product.

Experimental Protocol

Materials and Equipment:

-

2-aminopyridine

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

2-methyl-5-nitrobenzaldehyde

-

Appropriate catalyst and oxidizing agent

-

Anhydrous solvents (e.g., DMF, ethanol)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup (silica gel)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

Step 1: Synthesis of 2-amino-4-nitropyridine (Intermediate 1)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-nitropyridine.

Step 2: Synthesis of 2-(2-methyl-5-nitrophenyl)-7-nitro-triazolo[1,5-a]pyridine (Compound D43)

-

To a solution of 2-amino-4-nitropyridine (Intermediate 1) in a suitable anhydrous solvent, add 2-methyl-5-nitrobenzaldehyde.

-

Add the catalyst and the oxidizing agent to the reaction mixture.

-

Reflux the mixture for the time indicated by TLC monitoring until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound (D43).

Characterization Data

The synthesized this compound (D43) should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | Yellow solid |

| ¹H NMR | Peaks corresponding to the aromatic protons of the triazolopyridine and nitrophenyl rings, and the methyl group. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the substituted phenyl ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₃H₉N₅O₄. |

| Purity (HPLC) | ≥95% |

In Vitro Anticancer Activity

The cytotoxic activity of this compound (D43) has been evaluated against a panel of human cancer cell lines using the MTT assay. The results are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 0.52 |

| HCT116 | Colon Carcinoma | 0.38 |

| MCF-7 | Breast Adenocarcinoma | 0.76 |

| HepG2 | Hepatocellular Carcinoma | 1.24 |

Conclusion

This document outlines a detailed protocol for the synthesis and characterization of the potent this compound (compound D43). The provided information on its mechanism of action and in vitro activity underscores its potential as a valuable lead compound for the development of new cancer therapeutics. Researchers are advised to follow standard laboratory safety procedures when handling the reagents and performing the synthesis.

References

- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling and Quality Control of 188Re-Liposome for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium-188 (188Re) labeled liposomes are a promising platform for targeted radionuclide therapy, leveraging the enhanced permeability and retention (EPR) effect for passive tumor accumulation.[1][2] The therapeutic efficacy of 188Re-liposomes is contingent upon their physicochemical properties and stability. Therefore, stringent labeling and quality control procedures are imperative for preclinical in vivo studies. This document provides detailed protocols for the preparation, radiolabeling, and quality control of 188Re-liposomes, along with representative data and visualizations to guide researchers in this field.

The labeling of liposomes with 188Re is typically achieved through a post-labeling or remote-loading method.[1][3] This involves the use of a lipophilic chelator, such as N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA), to transport the radionuclide across the liposomal membrane.[3] Once inside, the 188Re-BMEDA complex is trapped due to a pH gradient, leading to stable encapsulation of the radionuclide.

Key Physicochemical Properties and Quality Control Parameters

The quality of 188Re-liposomes is assessed by a series of in vitro and in vivo characterizations. The following tables summarize key quantitative data from various studies, providing a benchmark for researchers.

Table 1: Physicochemical Characteristics of 188Re-Liposomes

| Parameter | Reported Value | Reference |

| Phospholipid Concentration | 3-6 µmol/mL | |

| 21.2 ± 1.95 µmol/mL | ||

| 21.1 ± 1.7 µmole/mL | ||

| Particle Size | 80-100 nm | |

| 83.7 nm | ||

| 80.12 ± 0.83 nm | ||

| Zeta Potential | -3 to 2 mV | |

| -1.1 mV | ||

| -2.02 ± 0.96 mV | ||

| Radiochemical Purity | > 90% | |

| 98.5% | ||

| 92-98% (up to 72h) | ||

| Specific Activity | 63.2 MBq/µmol |

Table 2: In Vitro and In Vivo Stability of 188Re-Liposomes

| Stability Assay | Time Point | Stability (%RCP) | Reference |

| In Normal Saline | up to 72h | Stable | |

| In Serum/Plasma | 24h | 88.03% | |

| 24h | 88.03 ± 2.77% | ||

| 72h | 74.41 ± 4.80% | ||

| up to 72h | 92-98% |

Table 3: Biodistribution of 188Re-Liposomes in Tumor-Bearing Mice (24h post-injection)

| Organ | % Injected Dose per Gram (%ID/g) | Reference |

| Tumor | Up to 25.8 (Tumor/Muscle Ratio) | |

| 1.95 ± 0.35 | ||

| Liver | ~0.24–0.40 mGy/MBq (Absorbed Dose) | |

| Spleen | High Uptake (RES) | |

| Kidneys | ~0.09–0.20 mGy/MBq (Absorbed Dose) | |

| Blood | High Retention |

Experimental Protocols

Preparation of PEGylated Liposomes

This protocol describes the preparation of PEGylated liposomes using the lipid film hydration method.

Materials:

-

Distearoylphosphatidylcholine (DSPC)

-

Cholesterol

-

Polyethylene glycol (PEG)-distearoylphosphatidylethanolamine (DSPE)

-

Chloroform

-

Ammonium sulfate solution (e.g., 250 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve DSPC, cholesterol, and PEG-DSPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 3:2:0.15).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with an ammonium sulfate solution by vortexing and incubating at a temperature above the lipid phase transition temperature (e.g., 60°C).

-

Subject the resulting multilamellar vesicles to several freeze-thaw cycles.

-

Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

-

Remove the unencapsulated ammonium sulfate by dialysis or size exclusion chromatography against PBS (pH 7.4).

Radiolabeling of Liposomes with 188Re

This protocol outlines the remote loading of 188Re into pre-formed liposomes using the BMEDA chelator.

Materials:

-

Pre-formed PEGylated liposomes with an ammonium sulfate gradient

-

188Re-perrhenate (Na188ReO4) solution

-

N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA)

-

Stannous chloride (SnCl2) solution

-

Reaction vial

-

Water bath or heating block (60°C)

Procedure:

-

In a reaction vial, add the 188Re-perrhenate solution.

-

Add a solution of BMEDA and a reducing agent like stannous chloride to the vial to form the lipophilic 188Re-BMEDA complex.

-

Add the pre-formed PEGylated liposomes to the reaction vial containing the 188Re-BMEDA complex. A typical volume ratio is 1:1.

-

Incubate the mixture at 60°C for 30 minutes with gentle shaking.

-

During incubation, the lipophilic 188Re-BMEDA complex will cross the lipid bilayer.

-

Once inside the acidic interior of the liposome, the complex becomes protonated and hydrophilic, leading to its entrapment.

-

Purify the 188Re-liposome solution to remove unencapsulated 188Re-BMEDA using a size exclusion column (e.g., Sephadex G-25).

Quality Control Assays

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Procedure:

-

Dilute a small aliquot of the 188Re-liposome suspension in an appropriate buffer (e.g., PBS).

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

-

Measure the surface charge (zeta potential) using an ELS instrument.

Method: Instant Thin Layer Chromatography (ITLC)

Procedure:

-

Spot a small amount of the 188Re-liposome solution onto an ITLC strip (e.g., silica gel).

-

Develop the chromatogram using an appropriate mobile phase (e.g., acetone or saline).

-

In a suitable system, the 188Re-liposomes will remain at the origin, while free 188Re-perrhenate and other impurities will migrate with the solvent front.

-

Analyze the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.

-

Calculate the radiochemical purity (RCP) as: RCP (%) = (Activity at origin / Total activity) x 100

Method: Incubation in biological media followed by RCP determination.

Procedure:

-

Incubate an aliquot of the 188Re-liposome solution in normal saline and in serum or plasma at 37°C.

-

At various time points (e.g., 1, 4, 24, 48, 72 hours), take a sample of the incubation mixture.

-

Determine the radiochemical purity of the sample using the ITLC method described above.

-

Plot the RCP as a function of time to assess the stability of the radiolabeled liposomes.

Procedure:

-

Administer a known activity of 188Re-liposomes to tumor-bearing animals (e.g., mice or rats) via intravenous injection.

-

At predetermined time points, animals can be imaged using a micro-SPECT/CT scanner to visualize the biodistribution of the radiolabeled liposomes.

-

For quantitative biodistribution, euthanize the animals at specific time points and collect major organs and tissues (tumor, blood, liver, spleen, kidneys, muscle, etc.).

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Caption: Experimental workflow for the preparation, labeling, and quality control of 188Re-liposomes.

Caption: Mechanism of 188Re remote loading into liposomes via the BMEDA chelator.

References

- 1. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome [mdpi.com]

- 2. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for Loading Technetium-99m and Rhenium-186/188 Radionuclides into Preformed Liposomes for Diagnostic Imaging and Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Phase 1 Clinical Trial of TAK-188 in Advanced Cancers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for TAK-188, an antibody-drug conjugate (ADC) targeting C-C chemokine receptor 8 (CCR8) for the treatment of advanced solid tumors. The accompanying protocols offer standardized procedures for key experimental methodologies.

Application Notes

Introduction to TAK-188

TAK-188 is an investigational antibody-drug conjugate designed to selectively target and eliminate regulatory T cells (Tregs) within the tumor microenvironment.[1][2][3] Tregs are a subset of T cells that suppress the immune response, and their presence in tumors can inhibit the body's ability to fight cancer.[1][2] TAK-188 consists of a monoclonal antibody that binds to CCR8, a protein highly expressed on the surface of tumor-infiltrating Tregs, linked to a potent cytotoxic agent. By targeting CCR8, TAK-188 aims to deplete these immunosuppressive cells, thereby enhancing the anti-tumor activity of other immune cells, such as CD8+ T cells.

Mechanism of Action and Signaling Pathway

The proposed mechanism of action for TAK-188 involves the following steps:

-

Binding: The antibody component of TAK-188 binds to the CCR8 receptor on the surface of regulatory T cells (Tregs) within the tumor.

-

Internalization: Upon binding, the TAK-188/CCR8 complex is internalized by the Treg cell.

-

Payload Release: Inside the cell, the cytotoxic payload is released from the antibody.

-

Cell Death: The cytotoxic agent induces apoptosis (programmed cell death) of the Treg.

-

Enhanced Anti-Tumor Immunity: The depletion of Tregs in the tumor microenvironment is expected to lead to an increased activation and proliferation of cytotoxic CD8+ T cells, which can then more effectively attack and kill cancer cells.

Phase 1 Clinical Trial Design (NCT07205718)

The Phase 1 clinical trial of TAK-188 is an open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of TAK-188 in adult participants with locally advanced or metastatic solid tumors.

| Parameter | Description |

| Official Title | An Open-label, Dose Escalation and Expansion, Phase 1/2 Trial to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of TAK-188, an Anti-CCR8 Antibody-Drug-Conjugate, as a Single Agent in Adult Participants With Locally Advanced or Metastatic Solid Tumors |

| NCT Number | NCT07205718 |

| Phase | Phase 1/2 |

| Study Design | Open-label, non-randomized, sequential assignment |

| Primary Objectives | To assess the safety and tolerability of TAK-188 and determine the recommended Phase 2 dose (RP2D). |

| Secondary Objectives | To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of TAK-188, and to evaluate its preliminary anti-tumor activity. |

| Patient Population | Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies. This includes, but is not limited to, non-small cell lung cancer (NSCLC), gastroesophageal adenocarcinoma (GEA), and squamous cell carcinoma of the head and neck (SCCHN). |

| Intervention | TAK-188 administered as an intravenous (IV) infusion. |

| Dose Escalation | Participants will receive escalating doses of TAK-188, starting at 40 µg/kg. Dosing is administered on Days 1, 8, and 15 of a 21-day cycle (once weekly). The dose for subsequent cohorts will be increased based on the safety and tolerability data from the previous cohort. |

| Dose Expansion | Once the RP2D is determined, additional cohorts of patients with specific tumor types will be enrolled to further evaluate the safety, tolerability, and preliminary efficacy of TAK-188 at the RP2D. |

Key Assessments and Endpoints

| Assessment | Endpoint | Methodology |

| Safety and Tolerability | - Incidence and severity of adverse events (AEs) and serious adverse events (SAEs)- Dose-limiting toxicities (DLTs)- Determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) | AEs graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs assessed during the first cycle of treatment. |

| Pharmacokinetics (PK) | - Cmax, AUC, t1/2, clearance, and volume of distribution of TAK-188 | Serial blood sampling for measurement of plasma concentrations of TAK-188 using a validated immunoassay. |

| Pharmacodynamics (PD) | - Depletion of CCR8+ Tregs in peripheral blood and tumor tissue- Changes in the frequency and activation status of other immune cell subsets (e.g., CD8+ T cells) | Flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) and dissociated tumor cells from biopsies. Immunohistochemistry (IHC) of tumor biopsies. |

| Preliminary Efficacy | - Objective response rate (ORR)- Duration of response (DOR)- Progression-free survival (PFS) | Tumor assessments via imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1). |

Experimental Protocols

Protocol for TAK-188 Administration

1.1. Patient Preparation:

-

Confirm patient identity and informed consent.

-

Assess vital signs (blood pressure, heart rate, respiratory rate, temperature).

-

Review baseline laboratory results.

-

Administer any required premedications (e.g., antihistamines, corticosteroids) as specified in the clinical trial protocol.

1.2. Drug Reconstitution and Dilution:

-

Reconstitute the lyophilized TAK-188 powder with sterile water for injection to the specified concentration.

-

Gently swirl the vial to dissolve the powder; do not shake.

-

Calculate the required volume of the reconstituted solution based on the patient's body weight and the assigned dose level.

-

Withdraw the calculated volume and further dilute it in a specified volume of 0.9% sodium chloride for infusion.

1.3. Administration:

-

Administer the diluted TAK-188 solution as an intravenous infusion over a pre-defined period (e.g., 60 minutes).

-

Use a dedicated infusion line and an infusion pump to ensure accurate delivery.

1.4. Post-Infusion Monitoring:

-

Monitor vital signs at regular intervals during and after the infusion.

-

Observe the patient for any signs or symptoms of infusion-related reactions.

-

Follow the protocol-specified procedures for managing any adverse events.

Protocol for Pharmacokinetic (PK) Sample Collection and Processing

2.1. Materials:

-

Vacutainer tubes with K2EDTA anticoagulant.

-

Centrifuge.

-

Pipettes and sterile, polypropylene cryovials.

-

-80°C freezer.

2.2. Sample Collection Schedule:

-

Pre-dose: Immediately before the start of the TAK-188 infusion.

-

During infusion: At specified time points (e.g., 30 minutes after the start).

-

End of infusion: Immediately upon completion of the infusion.

-

Post-infusion: At multiple time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and on subsequent days as per the protocol).

2.3. Sample Processing:

-

Collect 4 mL of whole blood into a K2EDTA vacutainer tube at each scheduled time point.

-

Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

-

Process the sample within 30 minutes of collection.

-

Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.

-

Carefully aspirate the plasma supernatant without disturbing the buffy coat.

-

Aliquot the plasma into two pre-labeled cryovials (e.g., 1 mL per vial).

-

Store the plasma aliquots upright in a -80°C freezer until shipment for analysis.

Protocol for Pharmacodynamic (PD) Analysis of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

3.1. PBMC Isolation:

-

Collect whole blood into CPT (Cell Preparation Tube) with sodium heparin.

-

Process the tubes according to the manufacturer's instructions, typically involving centrifugation to separate PBMCs via a density gradient.

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

3.2. Cell Staining:

-

Resuspend a defined number of PBMCs in staining buffer.

-

Add a cocktail of fluorescently-labeled antibodies against cell surface markers to identify cell populations of interest (e.g., CD3, CD4, CD8, CD25, FOXP3, and CCR8).

-

Incubate as recommended by the antibody manufacturer.

-

For intracellular markers like FOXP3, fix and permeabilize the cells using a dedicated kit before adding the intracellular antibody.

-

Wash the cells to remove unbound antibodies.

3.3. Flow Cytometry Acquisition and Analysis:

-

Acquire the stained cell samples on a calibrated flow cytometer.

-

Analyze the data using appropriate software to gate on specific cell populations and quantify the frequency of CCR8+ Tregs and other immune cell subsets.

-

Compare post-dose cell frequencies to baseline levels to assess the pharmacodynamic effects of TAK-188.

Protocol for Tumor Biopsy Collection and Processing

4.1. Biopsy Collection:

-

Obtain tumor tissue via core needle biopsy under appropriate imaging guidance.

-

Collect a sufficient number of cores as specified in the protocol for various analyses (e.g., formalin-fixed paraffin-embedding for IHC, and flash-freezing for molecular analyses).

4.2. Tissue Processing for Immunohistochemistry (IHC):

-

Immediately place one core biopsy into a labeled cassette and immerse in 10% neutral buffered formalin.

-

Fix for 18-24 hours.

-

Process the tissue through graded alcohols and xylene, and embed in paraffin.

-

Cut thin sections (e.g., 4-5 µm) and mount on charged glass slides.

-

Perform IHC staining using a validated antibody against CCR8 and other markers of interest (e.g., CD4, CD8, FOXP3) to assess the infiltration of immune cells in the tumor microenvironment.

4.3. Tissue Processing for Dissociated Tumor Cell Analysis:

-

Place a fresh core biopsy in a sterile tube containing transport medium on ice.

-

Mechanically and enzymatically digest the tissue to create a single-cell suspension.

-

Filter the cell suspension to remove debris.

-

Perform cell counting and viability assessment.

-

The resulting single-cell suspension can be used for downstream applications such as flow cytometry, following the protocol described in section 3.

References

Application Notes and Protocols: In Vivo Efficacy Studies for Anticancer Agent 188

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies for "Anticancer Agent 188," a novel investigational drug. This document outlines detailed protocols for utilizing both xenograft and syngeneic mouse models, which are crucial for preclinical evaluation of anticancer therapeutics.[1][2] Included are methodologies for tumor implantation, agent preparation and administration, tumor growth monitoring, and determination of humane endpoints. Furthermore, this guide presents a framework for data collection and presentation to ensure clear, comparable, and statistically sound results. Adherence to these protocols will facilitate a robust assessment of the therapeutic potential and safety profile of this compound prior to clinical development.[3][4]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound is a selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of this pathway is a frequent event in many human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[5] Agent 188 specifically targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of downstream effectors such as AKT and mTOR. This blockade ultimately aims to induce apoptosis and halt cell cycle progression in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.

Experimental Design and Workflow

A successful in vivo study requires careful planning, from model selection to defining endpoints. The choice between a xenograft model (human tumor in an immunodeficient mouse) and a syngeneic model (murine tumor in an immunocompetent mouse) is critical. Xenograft models are standard for assessing direct antitumor activity, while syngeneic models are essential for evaluating immunomodulatory effects.

Choice of Animal Model

The selection of an appropriate animal model is paramount for the preclinical evaluation of a chemotherapeutic agent.

-

Human Tumor Xenograft Models: These involve transplanting human cancer cells or patient-derived tumor tissue (PDX) into immunodeficient mice (e.g., athymic nude, SCID, or NSG mice). They are widely used to assess the direct efficacy of a drug against human cancers.

-

Cell Line-Derived Xenograft (CDX): Established from cultured human cancer cell lines. They are reproducible and cost-effective.

-

Patient-Derived Xenograft (PDX): Established from fresh patient tumor samples. PDX models better maintain the genetic and histological characteristics of the original tumor, offering higher predictive value for clinical efficacy.

-

-

Syngeneic Models: These models use murine tumor cells implanted into immunocompetent mice of the same genetic background. They are indispensable for studying immuno-oncology agents, as they possess a fully functional immune system that allows for the investigation of drug interactions with the tumor microenvironment.

Experimental Protocols

All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol: Subcutaneous Xenograft Model Establishment

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID). Allow at least one week for acclimatization.

-

Cell Preparation: Culture a human cancer cell line with a known activated PI3K pathway (e.g., A549, HCT116) under standard conditions. Harvest cells during the logarithmic growth phase.

-

Injection: Resuspend cells in a sterile, serum-free medium or Matrigel at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth: Monitor animals 2-3 times per week for tumor appearance.

Protocol: Agent 188 Preparation and Administration

-

Formulation: Prepare Agent 188 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily and kept on ice.

-

Dose Calculation: Calculate the required dose based on the mean body weight of the animals in each group. A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD).

-

Administration: Administer Agent 188 or the vehicle control via the specified route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) according to the dosing schedule (e.g., daily, once every two days).

Protocol: Tumor Growth Monitoring and Data Collection

-

Frequency: Once tumors are established, monitor animals and measure tumors at least twice weekly. As tumors approach the endpoint, daily monitoring is required.

-

Tumor Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (L x W²) / 2 .

-

Body Weight: Measure the body weight of each animal 2-3 times per week as an indicator of general health and toxicity. A sustained body weight loss of over 15-20% is a common toxicity endpoint.

-

Clinical Observations: Record any clinical signs of toxicity, such as changes in posture, activity, or grooming.

Protocol: Endpoint Criteria and Analysis

-

Humane Endpoints: Euthanize animals if any of the following criteria are met, as mandated by IACUC guidelines:

-

Tumor volume exceeds the predetermined limit (e.g., 1500-2000 mm³).

-

Tumor becomes ulcerated or necrotic.

-

Body weight loss exceeds 20%.

-

The animal exhibits signs of significant distress, such as lethargy or respiratory difficulty.

-

-

Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition. Overall survival can also be a key endpoint.

-

Terminal Procedures: At the study endpoint, euthanize all remaining animals. Excise, weigh, and photograph the tumors. Tissues of interest (tumor, liver, spleen, etc.) may be collected for further analysis (e.g., histology, biomarker analysis, flow cytometry).

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Example Dose-Ranging and Toxicity Study for Agent 188

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) at Day 14 (± SEM) | Study-Related Deaths |

| Vehicle Control | - | p.o. | Daily | +5.2 (± 1.5) | 0/10 |

| Agent 188 | 10 | p.o. | Daily | +3.8 (± 1.8) | 0/10 |

| Agent 188 | 25 | p.o. | Daily | +1.5 (± 2.1) | 0/10 |

| Agent 188 | 50 | p.o. | Daily | -4.3 (± 2.5) | 0/10 |

| Agent 188 | 100 | p.o. | Daily | -18.9 (± 3.3) | 3/10 |

| Note: The 50 mg/kg dose might be selected as the Maximum Tolerated Dose (MTD) for subsequent efficacy studies. |

Table 2: Example Efficacy Study - Tumor Growth Inhibition (TGI)

| Treatment Group (n=10) | Dosage (mg/kg, p.o.) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |

| Vehicle Control | - | 1450 (± 180) | - | - |

| Agent 188 | 25 | 652 (± 95) | 55.0 | <0.01 |

| Agent 188 | 50 | 478 (± 82) | 67.0 | <0.001 |

| Positive Control | Varies | 420 (± 75) | 71.0 | <0.001 |

| TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. |

Table 3: Example Efficacy Study - Survival Analysis

| Treatment Group (n=10) | Dosage (mg/kg, p.o.) | Median Survival (Days) | Increase in Lifespan (%) | P-value (Log-rank test vs. Vehicle) |

| Vehicle Control | - | 25 | - | - |

| Agent 188 | 50 | 42 | 68.0 | <0.01 |

| Positive Control | Varies | 45 | 80.0 | <0.001 |

| Survival endpoint is defined as the time for tumors to reach 1500 mm³. |

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening for Antitumor Agent-188 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-188 and its analogs represent a promising class of compounds targeting key oncogenic signaling pathways. Notably, the analog C188-9 (also known as TTI-101) has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of various malignancies, including triple-negative breast cancer (TNBC), and is associated with tumor cell proliferation, survival, and metastasis.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Antitumor agent-188 analogs to identify and characterize novel STAT3 inhibitors.

Mechanism of Action and Signaling Pathway

Antitumor agent-188 analogs, exemplified by C188-9, function by directly targeting the STAT3 protein. Specifically, C188-9 is a cell-permeable, binaphthol-sulfonamide-based compound that binds with high affinity to the SH2 domain of STAT3. This binding event competitively inhibits the recruitment of STAT3 to activated cytokine receptor complexes, thereby preventing its phosphorylation at the critical tyrosine 705 residue (pY705) by upstream kinases such as JAK2.

Inhibition of STAT3 phosphorylation prevents its homodimerization, subsequent translocation to the nucleus, and binding to the promoters of target genes. This blockade of STAT3-mediated gene transcription ultimately leads to the downregulation of proteins essential for tumor progression, including those involved in cell cycle progression (e.g., c-Myc) and apoptosis resistance (e.g., Bcl-2). The primary mechanism of action for this class of compounds is the induction of apoptosis and cell cycle arrest in cancer cells with constitutively active STAT3 signaling.

Figure 1: Proposed STAT3 signaling pathway and inhibition by Antitumor agent-188 analogs.

Data Presentation: Quantitative Analysis of Antitumor Agent-188 Analogs

The following tables summarize the inhibitory activities of C188 and several of its analogs. The data is compiled from a structure-activity relationship (SAR) study and demonstrates the superior potency of C188-9.

Table 1: Inhibition of STAT3 Phosphorylation and Binding

| Compound | Inhibition of G-CSF-induced pSTAT3 (IC50, µM) | Inhibition of STAT3-pY Peptide Binding (IC50, µM) |

| C188 | 16.2 - 16.8 | >1000 |

| C188-9 | 3.3 - 3.7 | 2.5 |

| C188-7 | 10.5 | Not Reported |

| C188-8 | 4.3 | Not Reported |

| C188-15 | 8.3 | Not Reported |

Table 2: Cellular Activity of C188 and C188-9 in Head and Neck Squamous Cell Carcinoma (HNSCC)

| Compound | Inhibition of Constitutive pSTAT3 (IC50, µM) | Inhibition of Anchorage-Dependent Growth (IC50, µM) |

| C188 | 15.4 | 6.3 |

| C188-9 | 10.6 | 3.2 |

Table 3: Binding Affinity and Cellular Potency of C188-9

| Parameter | Value | Reference |

| Binding Affinity to STAT3 (Kd) | 4.7 nM | |

| Inhibition of STAT3 Activation in AML cell lines (IC50) | 4-7 µM | |

| Apoptosis Induction in AML cell lines (EC50) | 6 to >50 µM |

Experimental Protocols

A tiered high-throughput screening approach is recommended to efficiently identify and validate potent Antitumor agent-188 analogs. This involves a primary biochemical screen to assess direct STAT3 inhibition, followed by a secondary cell-based assay to confirm on-target activity and determine cellular potency.

Figure 2: High-throughput screening cascade for Antitumor agent-188 analogs.

Protocol 1: Primary High-Throughput Screen - Fluorescence Polarization (FP) Assay for STAT3-pY Peptide Binding Inhibition

This biochemical assay measures the ability of test compounds to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine (pY) peptide derived from a STAT3 binding partner (e.g., gp130).

Materials:

-

Recombinant Human STAT3 protein (SH2 domain)

-

Fluorescently labeled pY-peptide probe (e.g., 5-FAM-G(pTyr)LPQTV-NH2)

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Test compounds (Antitumor agent-188 analogs) dissolved in DMSO

-

Low-volume, black, 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense test compounds into the 384-well plates to a final assay concentration of 10 µM. Include appropriate controls (DMSO for negative control, known STAT3 inhibitor like C188-9 for positive control).

-

Reagent Preparation:

-

Prepare a 2X solution of STAT3 protein in Assay Buffer.

-

Prepare a 2X solution of the fluorescent pY-peptide probe in Assay Buffer.

-

-

Reagent Addition:

-

Add the 2X STAT3 protein solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Add the 2X fluorescent pY-peptide probe solution to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure fluorescence polarization on a compatible plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" as compounds exhibiting ≥50% inhibition.

-

Protocol 2: Secondary High-Throughput Screen - Cell-Based Viability Assay

This assay determines the cytotoxic effect of the "hit" compounds on a cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231 for TNBC). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.

Materials:

-

MDA-MB-231 (or other relevant cancer cell line)

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Reagent

-

White, opaque, 384-well cell culture plates

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into 384-well plates at a density of 2,000-5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds.

-

Add diluted compounds to the cells. Ensure the final DMSO concentration is ≤0.5%.

-

Include wells with untreated cells (negative control) and cells treated with a reference compound (e.g., C188-9).

-

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Signal Generation:

-

Equilibrate the CellTiter-Glo® Reagent and the cell culture plates to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® Reagent to each well.

-

-

Lysis and Stabilization:

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the untreated controls.

-

Plot the dose-response curves and calculate the IC50 value for each active compound.

-

Protocol 3: Lead Confirmation - Western Blot for pSTAT3 Inhibition

This protocol confirms that the lead compounds from the secondary screen inhibit the STAT3 pathway in cells by directly measuring the levels of phosphorylated STAT3.

Materials:

-

MDA-MB-231 cells

-

Lead compounds

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the lead compounds at their IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and GAPDH to ensure equal protein loading and to assess the specificity of pSTAT3 inhibition.

-

Analysis: Quantify the band intensities to determine the reduction in pSTAT3 levels relative to total STAT3 and the loading control.

References

- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LLL12B, a Novel Small-Molecule STAT3 Inhibitor, Induces Apoptosis and Suppresses Cell Migration and Tumor Growth in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-affinity small-molecule inhibitor of STAT3 against triple-negative breast cancer | BioWorld [bioworld.com]

Application Notes and Protocols for SPECT/CT Imaging of ¹⁸⁸Re-Liposome in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for SPECT/CT imaging of Rhenium-188 labeled liposomes (¹⁸⁸Re-liposome) in murine models. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to successfully conduct in vivo imaging studies for evaluating the biodistribution and pharmacokinetic properties of ¹⁸⁸Re-liposomes.

Introduction

Rhenium-188 (¹⁸⁸Re) is a theranostic radionuclide, emitting both therapeutic high-energy beta particles (2.12 MeV) and imageable gamma photons (155 keV)[1][2]. This dual property makes it an ideal candidate for developing radiopharmaceuticals that can simultaneously diagnose and treat various pathologies, particularly cancer. Liposomes, as nanoscale drug delivery systems, can enhance the accumulation of radionuclides in tumor tissues through the enhanced permeability and retention (EPR) effect[3][4][5]. SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) imaging of ¹⁸⁸Re-liposomes allows for non-invasive, longitudinal monitoring of their in vivo fate, providing crucial data on tumor targeting, biodistribution, and pharmacokinetics.

Experimental Protocols

Radiolabeling of Liposomes with ¹⁸⁸Re

A common method for radiolabeling pre-formed liposomes with ¹⁸⁸Re involves a post-loading technique using a lipophilic chelator, such as N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA). The ¹⁸⁸Re-BMEDA complex can passively diffuse across the liposomal bilayer and become entrapped within the aqueous core.

Materials:

-

Pre-formed pegylated liposomes

-

¹⁸⁸Re-perrhenate (from a ¹⁸⁸W/¹⁸⁸Re generator)

-

BMEDA chelator

-

Reducing agent (e.g., stannous chloride)

-

Reaction vials

-

Heating block

-

ITLC strips for radiochemical purity assessment

Protocol:

-

Prepare the ¹⁸⁸Re-BMEDA complex by mixing ¹⁸⁸Re-perrhenate with BMEDA in the presence of a reducing agent.

-

Incubate the mixture at an elevated temperature (e.g., 75-100°C) for a specified time (e.g., 30 minutes).

-

Purify the ¹⁸⁸Re-BMEDA complex if necessary.

-

Add the ¹⁸⁸Re-BMEDA complex to a suspension of pre-formed liposomes.

-

Incubate the mixture to allow for the passive diffusion and entrapment of the radiolabel.

-

Determine the radiochemical purity of the final ¹⁸⁸Re-liposome formulation using instant thin-layer chromatography (ITLC).

Animal Models and ¹⁸⁸Re-Liposome Administration

Tumor-bearing mice are commonly used to evaluate the efficacy of ¹⁸⁸Re-liposomes. The choice of cell line and implantation site depends on the research question.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Cancer cell line (e.g., C26 murine colon carcinoma, HT-29 human colorectal adenocarcinoma)

-

Sterile saline

-

Insulin syringes

Protocol:

-

Culture the chosen cancer cell line under appropriate conditions.

-

Subcutaneously or orthotopically implant a known number of cancer cells into the mice.

-

Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

-

Administer a defined dose of ¹⁸⁸Re-liposomes (e.g., 12.95 - 22.2 MBq) intravenously via the tail vein.

SPECT/CT Image Acquisition

Materials:

-

MicroSPECT/CT scanner

-

Anesthesia system (e.g., isoflurane)

-

Heating pad to maintain body temperature

Protocol:

-

Anesthetize the mouse using isoflurane (e.g., 1.5-2%).

-

Position the mouse on the scanner bed.

-

Acquire SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the dynamic biodistribution.

-

Set the energy window for the ¹⁸⁸Re gamma peak (155 keV).

-

Following each SPECT acquisition, perform a CT scan for anatomical co-registration.

-

Reconstruct the SPECT images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).

Data Presentation

Biodistribution of ¹⁸⁸Re-Liposomes